Methyl 2-oxo-2-(o-tolyl)acetate
Overview
Description
Structural Characterization
The structural characterization of methyl 2-oxo-2-(o-tolyl)acetate is not directly discussed in the provided papers. However, insights can be drawn from a study on structurally related compounds, such as methyl 2-(2-oxo-3-indolyl)acetate. This compound was found to exist in both crystalline and amorphous forms, with significant differences in melting points. The X-ray structure of the trigonal polymorph was reported, which could suggest that similar structural analysis techniques could be applied to methyl 2-oxo-2-(o-tolyl)acetate for detailed characterization .
Synthesis Analysis
While the synthesis of methyl 2-oxo-2-(o-tolyl)acetate is not explicitly covered in the provided papers, the synthesis of related compounds involves the use of acid-catalyzed ring enlargement, as seen in the conversion of oxindole to its structural isomer quinolone. This indicates that similar synthetic strategies might be applicable for the synthesis of methyl 2-oxo-2-(o-tolyl)acetate, potentially involving catalysis under specific conditions .
Molecular Structure Analysis
The molecular structure analysis of related compounds, such as methyl 2-(2-oxo-3-indolyl)acetate, was performed using X-ray crystallography. This method allowed for the determination of the crystal structure, which is crucial for understanding the molecular geometry, bond lengths, and angles. Such analysis is essential for methyl 2-oxo-2-(o-tolyl)acetate to comprehend its molecular structure and potential reactivity .
Chemical Reactions Analysis
The provided papers do not detail the chemical reactions specifically for methyl 2-oxo-2-(o-tolyl)acetate. However, the acid-catalyzed ring enlargement of related compounds suggests that methyl 2-oxo-2-(o-tolyl)acetate may also undergo similar reactions under the right conditions, leading to structural isomers or other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-oxo-2-(o-tolyl)acetate are not directly reported in the provided papers. However, the study of methyl 2-(2-oxo-3-indolyl)acetate revealed differences in melting points between its crystalline and amorphous forms. This implies that the physical properties such as melting point, solubility, and stability of methyl 2-oxo-2-(o-tolyl)acetate could also vary with its form and purity. Chemical properties such as reactivity could be inferred from related compounds, which show susceptibility to acid-catalyzed transformations .
Scientific Research Applications
Structural Characterization and Chemical Behavior
Methyl 2-oxo-2-(o-tolyl)acetate has been a subject of study in terms of its structural characterization and chemical behavior. For instance, Morales-Ríos et al. (2006) explored the crystalline and amorphous forms of a structurally similar compound, revealing differences in melting points and providing insights into the X-ray structure for specific polymorphs (Morales-Ríos et al., 2006).
Applications in Lithium-Ion Batteries
The compound has found applications in the field of lithium-ion batteries, particularly as a co-solvent. Jing Li et al. (2018) discovered that methyl acetate, as a co-solvent, can significantly increase the cell rate capability of lithium-ion batteries, which is vital for electric vehicles' performance (Li et al., 2018).
Synthetic Chemistry and Natural Product Syntheses
Sakai et al. (1987) demonstrated the compound's potential in synthetic chemistry, particularly in the rearrangement of α,α′-dihalo ketones and its application in synthesizing α,α′-divinyl ketones, crucial intermediates in natural product syntheses (Sakai et al., 1987).
Antibacterial Activity
Methyl 2-oxo-2-(o-tolyl)acetate has been explored for its antibacterial properties. For example, Karai et al. (2018) synthesized a structurally related compound and found it to have bactericidal effects against various strains of bacteria (Karai et al., 2018).
Mechanistic Studies in Organic Chemistry
Research by Zhou et al. (2017) on the Csp(3)-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate, using computational methods, offers valuable insights into the mechanisms of such reactions, which can be relevant for understanding and manipulating the behavior of Methyl 2-oxo-2-(o-tolyl)acetate (Zhou et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-methylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRGFDWGOXABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396148 | |
Record name | Methyl (2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2-(o-tolyl)acetate | |
CAS RN |
34966-54-6 | |
Record name | Methyl (2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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